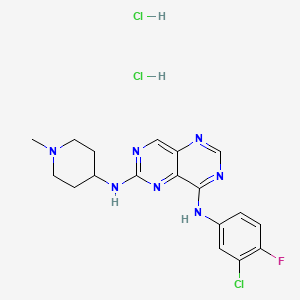

Bibx 1382 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

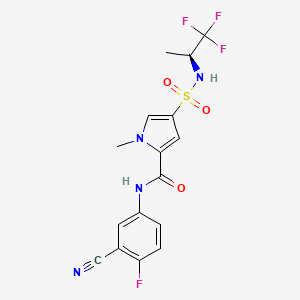

BIBX 1382 dihydrochloride is a potent, selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase . It displays > 1000-fold lower potency against ErbB2 and a range of other related tyrosine kinases . Oral administration inhibits growth of established human xenografts in athymic mice .

Molecular Structure Analysis

The molecular formula of BIBX 1382 dihydrochloride is C18H19ClFN7.2HCl . The molecular weight is 460.77 .Physical And Chemical Properties Analysis

BIBX 1382 dihydrochloride has a molecular weight of 460.77 and a chemical formula of C18H19ClFN7.2HCl . It is soluble to 50 mM in water and to 50 mM in DMSO .Applications De Recherche Scientifique

EGFR Tyrosine Kinase Inhibition

BIBX 1382 dihydrochloride is a potent, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . This property makes it a valuable tool in the study of EGFR function and in the development of EGFR-targeted therapies.

Cancer Research

The inhibition of EGFR tyrosine kinase by BIBX 1382 dihydrochloride has significant implications for cancer research. EGFR is often overexpressed in cancers, and its inhibition can lead to the suppression of cancer cell growth .

Study of ErbB2 Function

While BIBX 1382 dihydrochloride is a potent inhibitor of EGFR, it displays >1000-fold lower potency against ErbB2 . This differential sensitivity can be exploited to dissect the roles of these two closely related kinases in cellular signaling.

In Vivo Tumor Growth Inhibition

Oral administration of BIBX 1382 dihydrochloride inhibits the growth of established human xenografts in athymic mice . This demonstrates its potential utility in preclinical models of cancer.

Virus-Host Interaction Studies

BIBX 1382 dihydrochloride affects the ability of viruses to enter host cells by inhibiting members of the ErbB kinase family . It can be used to study the interaction mechanism between virus and host and the broad spectrum intervention of highly pathogenic viruses .

Mécanisme D'action

Target of Action

Bibx 1382 dihydrochloride is a potent, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . The EGFR is a cell surface protein that binds to the epidermal growth factor, triggering a series of reactions that lead to cell proliferation, differentiation, and survival .

Mode of Action

Bibx 1382 dihydrochloride interacts with the EGFR tyrosine kinase by binding to its active site, thereby inhibiting its activity . This inhibition prevents the phosphorylation of the receptor, a key step in the activation of the downstream signaling pathways .

Biochemical Pathways

The primary pathway affected by Bibx 1382 dihydrochloride is the EGFR signaling pathway. By inhibiting the EGFR tyrosine kinase, Bibx 1382 dihydrochloride disrupts the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The oral administration route suggests that the compound has sufficient bioavailability to exert its effects after being absorbed in the gastrointestinal tract .

Result of Action

The inhibition of EGFR tyrosine kinase by Bibx 1382 dihydrochloride leads to a decrease in cell proliferation and survival . In preclinical studies, it has been shown to inhibit the growth of established human xenografts in athymic mice .

Safety and Hazards

The safety data sheet for BIBX 1382 dihydrochloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN7.2ClH/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12;;/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXGEKWBTCMDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3FN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046307 |

Source

|

| Record name | Falnidamol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bibx 1382 dihydrochloride | |

CAS RN |

1216920-18-1 |

Source

|

| Record name | Falnidamol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)